molecular formula C8H9NO5S B1416564 4-(Methoxysulfamoyl)benzoic acid CAS No. 1087784-72-2

4-(Methoxysulfamoyl)benzoic acid

Cat. No. B1416564
M. Wt: 231.23 g/mol
InChI Key: MGOWUCRXWXVRCO-UHFFFAOYSA-N
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Description

4-(Methoxysulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid. It is a white solid that is sparingly soluble in water. The IUPAC name for this compound is 4-[(methoxyamino)sulfonyl]benzoic acid . The molecular weight of this compound is 231.23 .


Molecular Structure Analysis

The molecular formula of 4-(Methoxysulfamoyl)benzoic acid is C8H9NO5S . The InChI code for this compound is 1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-(Methoxysulfamoyl)benzoic acid is a white powder . It has a molecular weight of 231.23 . The compound is stored at room temperature .

Scientific Research Applications

Toxicity Assessment

A study by Gorokhova et al. (2020) focused on the toxic properties of several derivatives of benzoic acids, including 4-methoxybenzoic acid, revealing significant insights into their effect on the hepatorenal system. This research is crucial for understanding the safety profile of these compounds in various applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Synthesis Methodologies

Michman and Weiss (1990) described an electrochemical method for the selective conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid. This approach highlights the importance of efficient synthesis methods for benzoic acid derivatives in pharmaceutical applications (Michman & Weiss, 1990).

Chemical Reactivity and Analysis

Yadav et al. (2022) conducted a study on 4-bromo-3-(methoxymethoxy) benzoic acid, providing detailed insights into its molecular structure and reactivity, which are essential for its application in various scientific fields (Yadav et al., 2022).

Application in Polymer Technology

Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline. This research opens up possibilities for their use in advanced polymer technologies (Amarnath & Palaniappan, 2005).

Exploration in Organic Chemistry

Various studies have been conducted on different benzoic acid derivatives, such as 4-amino-2-methoxy-5-ethylthio benzoic acid and 4-benzyloxy benzoic acid derivatives, emphasizing their potential in organic synthesis and the pharmaceutical industry (Yang, 2010; Sivakumar, Reddy, Cowley, & Vasudevan, 2010)(Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Environmental and Analytical Applications

Research on 4-methoxybenzoate monooxygenase from Pseudomonas putida by Bernhardt et al. (1973) and potentiometric titration studies involving hydroxylated benzoic acids by Aktaş and Yaşar (2004) contribute to the understanding of environmental and analytical applications of these compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973)(Aktaş & Yaşar, 2004).

Safety And Hazards

The safety information for 4-(Methoxysulfamoyl)benzoic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These statements correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(methoxysulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWUCRXWXVRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282236
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxysulfamoyl)benzoic acid

CAS RN

1087784-72-2
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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